![molecular formula C7H12ClN5O2 B2470485 6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride CAS No. 2138018-74-1](/img/structure/B2470485.png)
6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as APTR or APTD hydrochloride, and it is a white crystalline solid with a molecular weight of 252.69 g/mol. APTR hydrochloride has been extensively studied for its biological and physiological effects, and it has shown promising results in various research studies.
Scientific Research Applications
Structural Studies and Synthesis
- Structural Reassignment : The reaction of 6-amino-1,2,4-triazine-3,5-(2H,4H)dione led to the formation of 5-hydroxy-1,2,4-triazole-3-carboxylic acid, revising previous literature claims (Schuan et al., 1979).
- Visible-Light-Induced Oxyalkylation : A novel method for synthesizing 6-oxyalkylated 1,2,4-triazine-3,5(2H, 4H)-diones was developed using visible-light-induced cross-dehydrogenative coupling, demonstrating the versatility of this compound in chemical synthesis (Tan et al., 2022).
Potential Medical Applications
- D-Amino Acid Oxidase Inhibitors : Derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione were synthesized as potent d-amino acid oxidase (DAAO) inhibitors, suggesting potential therapeutic applications (Hin et al., 2015).
- Antibacterial Evaluation : Certain derivatives of 1,2,4-triazine-3,5(2H,4H)-dione showed selective inhibition activity against specific microorganisms, indicating its use in developing new antibacterial agents (Huang & Lee, 2011).
Synthesis of Novel Derivatives
- Novel Heterocyclic System : The synthesis of new compounds such as 6-methyl-8-morpholino-2H pyrimido[5’,4’:5,6][1,4]thiazino[3,2e][1,2,4]triazin-3(5H)-one demonstrates the compound's role in creating unique heterocyclic systems (Karimian & Karimi, 2020).
Other Applications
- Triazinones Synthesis : The creation of 3-alkylthio-4-amino-1,6-dihydro-1,2,4-triazin-5(4H)-ones through a reduction process exemplifies the flexibility of 1,2,4-triazine-3,5(2H,4H)-dione in synthesizing a range of chemical derivatives (Mizutani & Sanemitsu, 1985).
properties
IUPAC Name |
6-(3-aminopyrrolidin-1-yl)-2H-1,2,4-triazine-3,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2.ClH/c8-4-1-2-12(3-4)5-6(13)9-7(14)11-10-5;/h4H,1-3,8H2,(H2,9,11,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIOIGZWTQPWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NNC(=O)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.